molecular formula C9H6F3NO B597740 6-(Trifluoromethyl)isoindolin-1-one CAS No. 1261883-04-8

6-(Trifluoromethyl)isoindolin-1-one

Cat. No. B597740
CAS RN: 1261883-04-8
M. Wt: 201.148
InChI Key: GZISEIJOJZALPA-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)isoindolin-1-one is a chemical compound with the CAS Number: 1261883-04-8. It has a molecular weight of 201.15 and its IUPAC name is 6-(trifluoromethyl)-1-isoindolinone .


Synthesis Analysis

The synthesis of isoindolin-1-one derivatives has been achieved from 3-alkylidenephtalides under ultrasonic irradiation . This practical synthesis is characterized by group tolerance, high efficiency, and yields .


Molecular Structure Analysis

The InChI code for 6-(Trifluoromethyl)isoindolin-1-one is 1S/C9H6F3NO/c10-9(11,12)6-2-1-5-4-13-8(14)7(5)3-6/h1-3H,4H2,(H,13,14) .


Chemical Reactions Analysis

An efficient method of synthesizing 2-trifluoromethylindoles from indoles with easy-to-handle, cheap, and low-toxic CF3SO2Na under metal-free conditions has been described . This method selectively introduces trifluoromethyl to indoles on the C2 position .


Physical And Chemical Properties Analysis

6-(Trifluoromethyl)isoindolin-1-one is a solid at room temperature . It has a boiling point of 366.8±42.0 °C at 760 mmHg . Its density is predicted to be 1.391±0.06 g/cm3 .

Scientific Research Applications

Synthesis of Bioactive Indoles

The trifluoromethyl group in 6-(Trifluoromethyl)isoindolin-1-one can be used to synthesize 2-trifluoromethylindoles , which are compounds found in nature with significant bioactivity . These indoles are used in medicine, as food additives, and in other fields due to their strong biological activities.

Antiviral Applications

Isoindolin-1-ones, including derivatives of 6-(Trifluoromethyl)isoindolin-1-one , have been isolated from plants like Nicotiana tabacum and shown to exhibit significant anti-tobacco mosaic virus (anti-TMV) activities . These compounds can potentially be used to develop new antiviral agents.

Antitumor Properties

Compounds with the isoindolin-1-one structure have been studied for their antitumor properties. The introduction of a trifluoromethyl group, as in 6-(Trifluoromethyl)isoindolin-1-one , can enhance the potency and selectivity of these compounds against cancer cells .

Enhancing Drug Properties

The trifluoromethyl group is known to enhance the polarity, stability, and lipophilicity of pharmaceuticals. Incorporating 6-(Trifluoromethyl)isoindolin-1-one into drug molecules could improve their pharmacokinetic properties .

Development of Pesticides

The unique chemical structure of 6-(Trifluoromethyl)isoindolin-1-one can be utilized in the development of new pesticides. The trifluoromethyl group can contribute to the creation of more effective and stable pesticide compounds .

Material Science Applications

6-(Trifluoromethyl)isoindolin-1-one: can be applied in material science to create materials with enhanced properties, such as increased thermal stability and chemical resistance due to the presence of the trifluoromethyl group .

Anti-Rotavirus Activities

Research has indicated that isoindolin-1-ones can exhibit high anti-rotavirus activity, suggesting that 6-(Trifluoromethyl)isoindolin-1-one could be a candidate for treating rotavirus infections .

Synthetic Methodology Research

The compound is also valuable in synthetic methodology research, where it can serve as a model for studying new synthetic pathways and reactions involving the trifluoromethyl group .

Mechanism of Action

While the exact mechanism of action for 6-(Trifluoromethyl)isoindolin-1-one is not specified, isoindolin-1-one derivatives have been studied as potent PI3Kγ inhibitors . PI3Kγ suppresses tumor necrosis factor-alpha (TNF-α) and interleukin-12 (IL-12) through activation of the AKT/mTOR pathway .

Safety and Hazards

The safety information for 6-(Trifluoromethyl)isoindolin-1-one includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P302+P352, P304+P340, P321, P330, P337, P362+P364, P405, P501 .

properties

IUPAC Name

6-(trifluoromethyl)-2,3-dihydroisoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3NO/c10-9(11,12)6-2-1-5-4-13-8(14)7(5)3-6/h1-3H,4H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZISEIJOJZALPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=C(C=C2)C(F)(F)F)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Trifluoromethyl)isoindolin-1-one

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